3-(4-amino-2-methylphenyl)-2H-chromen-2-one

Overview

Description

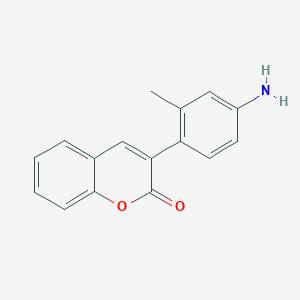

The compound “3-(4-amino-2-methylphenyl)-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The “3-(4-amino-2-methylphenyl)” part suggests the presence of an amino group and a methyl group on a phenyl ring, which is attached to the third position of the chromen-2-one structure .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromen-2-one core, followed by the attachment of the 4-amino-2-methylphenyl group. The specifics of the synthesis would depend on the exact methods and reagents used .Molecular Structure Analysis

The molecular structure of this compound would feature a chromen-2-one core, which consists of a fused six-membered benzene ring and a five-membered lactone ring. Attached to this core would be a phenyl ring with an amino group at the 4-position and a methyl group at the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The amino group could participate in acid-base reactions, the lactone could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The lactone could make it somewhat polar, and the amino group could allow it to form hydrogen bonds .Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors .

Mode of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and dipole interactions .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have been shown to rapidly distribute in the subarachnoid space and ventricles after administration .

Result of Action

Similar compounds have been shown to cause dna damage in the presence of cu (ii) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-amino-2-methylphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-12(17)6-7-13(10)14-9-11-4-2-3-5-15(11)19-16(14)18/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOIOAQDDXPZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239491 | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-amino-2-methylphenyl)-2H-chromen-2-one | |

CAS RN |

313701-57-4 | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-2-methylphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-nitrobenzamide](/img/structure/B469956.png)

![2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B470005.png)

![4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B470012.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-ethoxybenzamide](/img/structure/B470016.png)

![5-(4-Ethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B470035.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470043.png)

![N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B470046.png)

![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B470048.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)

![Methyl 2-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B470121.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)